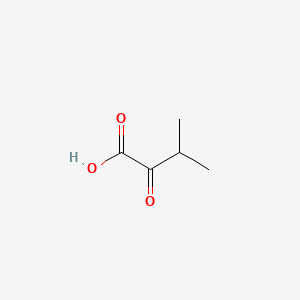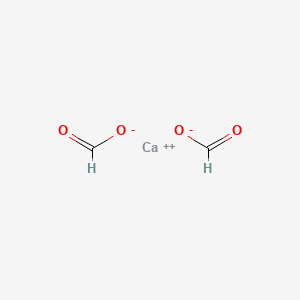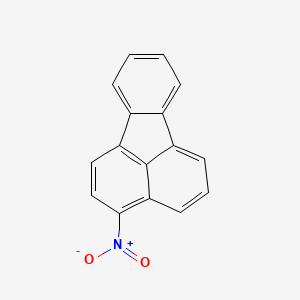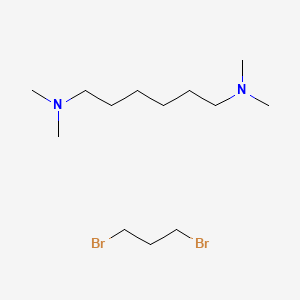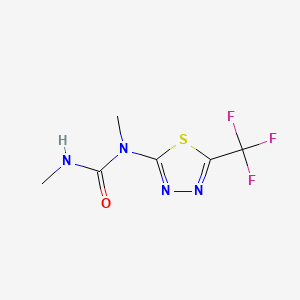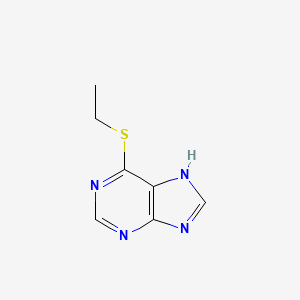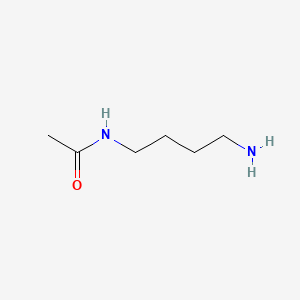
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyrrole derivatives involves various strategies, including cyclization reactions (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. One study focused on synthesizing novel pyrrole derivatives exhibiting antimicrobial activity, highlighting the versatility of pyrrole chemistry in generating compounds with potential bioactivity (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure and properties of pyrrole derivatives can be elucidated using spectroscopic methods and quantum chemical calculations. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, with its molecular interactions further analyzed through DFT and AIM studies, demonstrating the compound's complex intermolecular interactions and its potential as a dimer in solid state (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives engage in diverse chemical reactions, such as nucleophilic substitution and condensation, influenced by the substituents on the pyrrole ring. The reactivity and resulting products can significantly differ, illustrating the compound's versatility in chemical syntheses and applications (Orrego Hernandez et al., 2015).
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry due to its sp3-hybridization, which allows for significant exploration of pharmacophore space. The non-planarity of the pyrrolidine ring, along with its stereogenicity, provides a valuable scaffold for developing compounds with diverse biological activities. Research on pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, has yielded bioactive molecules with target selectivity across a range of therapeutic areas. The versatility of the pyrrolidine ring is further enhanced by different synthetic strategies, including ring construction from various precursors and functionalization of preformed pyrrolidine rings. These methods have led to the identification of compounds with novel biological profiles, demonstrating the scaffold's potential in drug discovery efforts (Li Petri et al., 2021).
Environmental and Health Implications of Nitrogen-Containing Compounds
The environmental and health effects of nitrogen-containing compounds, such as paraquat (a quaternary ammonium herbicide), have been extensively reviewed. Paraquat is noted for its high acute toxicity and potential environmental hazards. Research has focused on its physicochemical properties, use in agriculture, and the implications of its presence in the environment on human health. Studies have emphasized the importance of monitoring and controlling the emission of such toxic chemicals to mitigate their impact on health and the environment. This body of work underscores the dual nature of nitrogen-containing compounds as both valuable tools in agricultural practices and potential sources of environmental and health risks (Tsai, 2013).
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORJKONKLIMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349498 | |
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43070-87-7 | |
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1196657.png)
